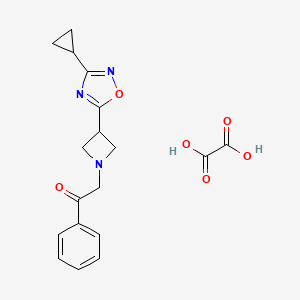
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate, also known as CX-516, is a nootropic drug that belongs to the class of ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for the regulation of synaptic plasticity and memory formation in the brain. CX-516 has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
科学的研究の応用
Photochemical Reactions
The photochemical reactions of heterocyclic compounds, such as 1,3,4-oxadiazoles with furan, have been explored, demonstrating their potential in synthesizing novel cycloadducts through photo-induced acylation, which could have implications for the development of new synthetic pathways in organic chemistry (Tsuge, Oe, & Tashiro, 1973).
Anticonvulsant Studies
Research has shown the synthesis and evaluation of thiazolidinone and azetidinone derivatives from indole moiety for anticonvulsant activities, highlighting the therapeutic potential of such heterocyclic compounds in medical science (Saini, 2018).
Antibacterial and Antifungal Agents
Studies have synthesized and assessed the antibacterial and antifungal activities of azetidinone derivatives, underlining their importance in developing new antimicrobial agents (Giri, Kumar, & Nizamuddin, 1988).
Drug Metabolism and Disposition
Investigations into the metabolism of oxetane-containing compounds and their biotransformation by microsomal epoxide hydrolase elucidate the metabolic stability and potential drug interactions of these compounds, which is crucial for the development of safer pharmaceuticals (Li et al., 2016).
Material Sciences
The synthesis of 1,2,4-oxadiazoles for application in material sciences, particularly in the development of new materials with specific optical properties, showcases the versatility of heterocyclic compounds in enhancing the performance of photonic devices (Hemming et al., 2013).
特性
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-phenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2.C2H2O4/c20-14(11-4-2-1-3-5-11)10-19-8-13(9-19)16-17-15(18-21-16)12-6-7-12;3-1(4)2(5)6/h1-5,12-13H,6-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHODZVTVNMAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-phenylethanone oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanamine](/img/structure/B2559405.png)
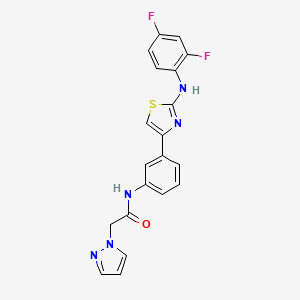
![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)
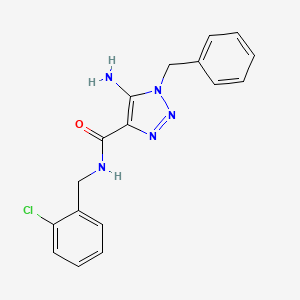
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559411.png)
![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2559417.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)
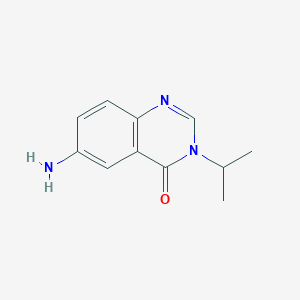
![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)
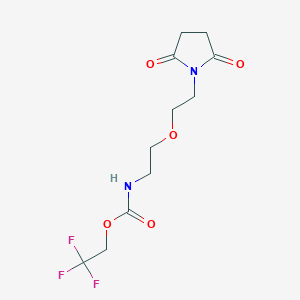
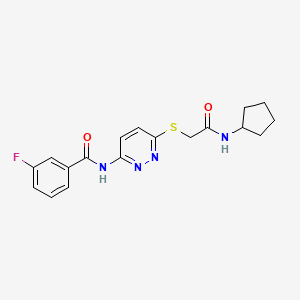
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)